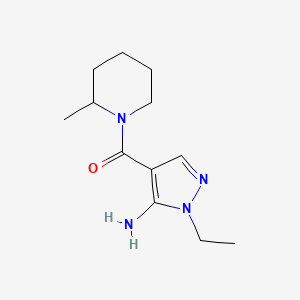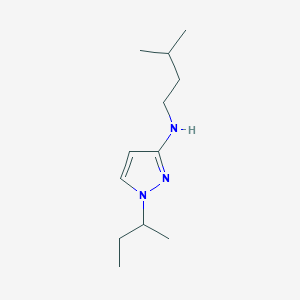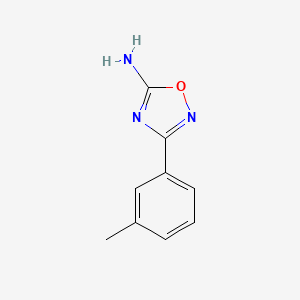![molecular formula C11H14F3N5 B11733976 1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11733976.png)
1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethyl group attached to a pyrazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1,3-Dimethyl-N-{[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin beinhaltet typischerweise die Reaktion von 1,3-Dimethyl-1H-pyrazol-4-carbaldehyd mit 1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-amin unter spezifischen Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base, wie beispielsweise Kaliumcarbonat, und einem Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Gemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Zusätzlich werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um das Endprodukt in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
1,3-Dimethyl-N-{[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine produzieren kann .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-N-{[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere auf seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften, wie z. B. erhöhter thermischer Stabilität oder elektronischen Eigenschaften.
Biologische Studien: Es wird in Studien verwendet, um seine Wechselwirkung mit Enzymen und Rezeptoren zu verstehen und Einblicke in seine potenziellen therapeutischen Anwendungen zu gewinnen.
Wirkmechanismus
Der Wirkmechanismus von 1,3-Dimethyl-N-{[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Trifluorethylgruppe verstärkt seine Bindungsaffinität und Spezifität, sodass es biologische Pfade effektiv modulieren kann. Die Verbindung kann bestimmte Enzyme hemmen oder aktivieren, was zu den gewünschten therapeutischen Effekten führt .
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Dimethyl-1H-pyrazol-4-amin: Fehlt die Trifluorethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-amin: Ähnliche Struktur, aber ohne die Dimethylsubstitution am Pyrazolring.
Einzigartigkeit
1,3-Dimethyl-N-{[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amin ist aufgrund des Vorhandenseins sowohl von Dimethyl- als auch von Trifluorethylgruppen einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination verstärkt ihr Potenzial als vielseitige Verbindung in verschiedenen Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C11H14F3N5 |
|---|---|
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
1,3-dimethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H14F3N5/c1-8-10(6-18(2)17-8)15-3-9-4-16-19(5-9)7-11(12,13)14/h4-6,15H,3,7H2,1-2H3 |
InChI-Schlüssel |
WHDGAJWZIYPGNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)CC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)



![2-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733906.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733915.png)

![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)


![1-cyclopentyl-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733968.png)
![[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733969.png)
